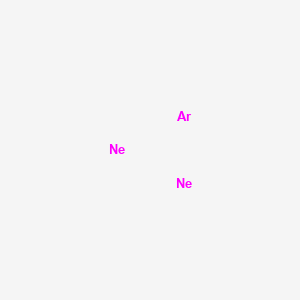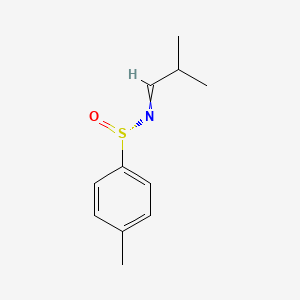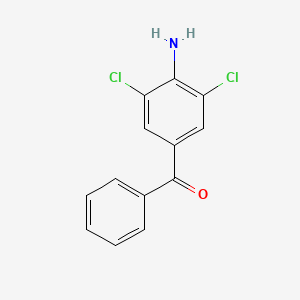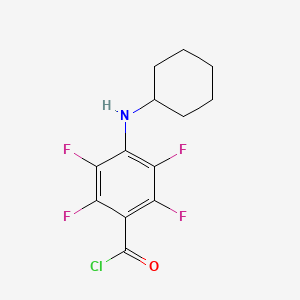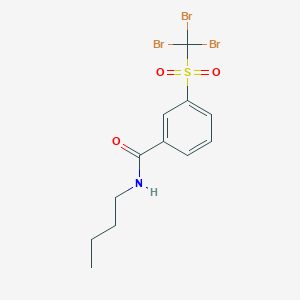![molecular formula C20H18O4 B12569600 3,3'-[1,4-Phenylenebis(methylene)]di(benzene-1,2-diol) CAS No. 189898-26-8](/img/structure/B12569600.png)
3,3'-[1,4-Phenylenebis(methylene)]di(benzene-1,2-diol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-[1,4-Phenylenebis(methylene)]di(benzene-1,2-diol) is an organic compound characterized by its complex molecular structure It consists of a central 1,4-phenylenebis(methylene) unit flanked by two benzene-1,2-diol groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[1,4-Phenylenebis(methylene)]di(benzene-1,2-diol) typically involves the reaction of 1,4-phenylenebis(methylene) with benzene-1,2-diol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Industrial production often employs advanced techniques such as microwave-assisted synthesis to enhance reaction rates and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-[1,4-Phenylenebis(methylene)]di(benzene-1,2-diol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The hydroxyl groups in the benzene-1,2-diol units can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield quinones, while reduction reactions produce hydroquinone derivatives .
Applications De Recherche Scientifique
3,3’-[1,4-Phenylenebis(methylene)]di(benzene-1,2-diol) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its antioxidant properties.
Mécanisme D'action
The mechanism by which 3,3’-[1,4-Phenylenebis(methylene)]di(benzene-1,2-diol) exerts its effects involves interactions with molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage. The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and influencing biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-[1,2-Phenylenebis(methylene)]di(benzene-1,2-diol): Similar structure but with a different central unit.
3,3’-[1,3-Phenylenebis(methylene)]di(benzene-1,2-diol): Another structural isomer with distinct properties.
Hydroquinone derivatives: Compounds with similar hydroxyl groups but different central units.
Uniqueness
3,3’-[1,4-Phenylenebis(methylene)]di(benzene-1,2-diol) is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
Propriétés
Numéro CAS |
189898-26-8 |
|---|---|
Formule moléculaire |
C20H18O4 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
3-[[4-[(2,3-dihydroxyphenyl)methyl]phenyl]methyl]benzene-1,2-diol |
InChI |
InChI=1S/C20H18O4/c21-17-5-1-3-15(19(17)23)11-13-7-9-14(10-8-13)12-16-4-2-6-18(22)20(16)24/h1-10,21-24H,11-12H2 |
Clé InChI |
JYWLNIJVYZSDMV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)O)O)CC2=CC=C(C=C2)CC3=C(C(=CC=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrazolo[3,4-d]thiazol-5-amine](/img/structure/B12569521.png)
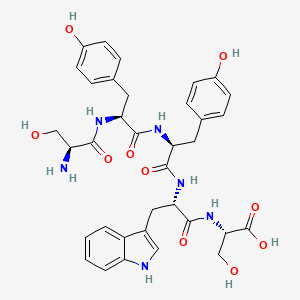
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethoxybenzamide](/img/structure/B12569528.png)
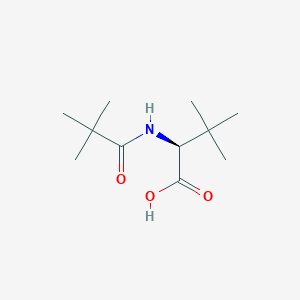
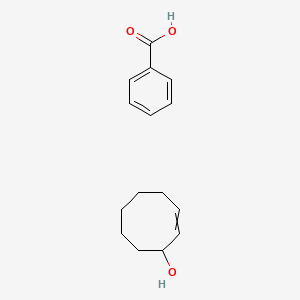
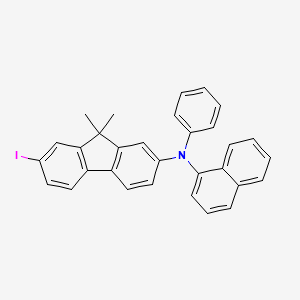

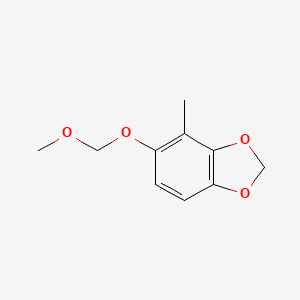
![2-Fluoro-4'-heptyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12569560.png)
